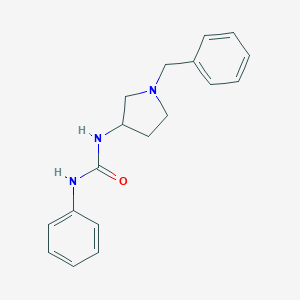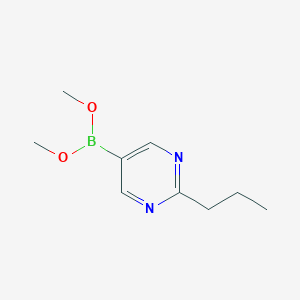
Dimethyl (2-propylpyrimidin-5-yl)boronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2-propylpyrimidin-5-yl)boronate, also known as DPPB, is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in biological and medicinal research. This compound is a versatile building block that can be used in the synthesis of various boron-containing compounds, including boronic acids and esters.
作用機序
The mechanism of action of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives is related to their ability to bind to specific proteins or enzymes in the body. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to inhibit the activity of certain enzymes, such as proteases and kinases, by forming covalent bonds with their active sites.
生化学的および生理学的効果
Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives have been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis, as well as inflammation and viral replication.
実験室実験の利点と制限
The advantages of using Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in lab experiments include their ease of synthesis, versatility, and ability to selectively target specific enzymes or proteins. However, the limitations of using Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives include their potential toxicity and the need for careful optimization of reaction conditions to achieve high yields.
将来の方向性
There are several future directions for research involving Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives. One potential area of research is the development of new boronic acid and ester derivatives with increased selectivity and potency for specific enzymes or proteins. Another potential area of research is the application of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in the development of new anti-cancer, anti-inflammatory, and anti-viral agents. Additionally, the use of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in the synthesis of new materials, such as polymers and catalysts, is an area of ongoing research.
合成法
The synthesis of Dimethyl (2-propylpyrimidin-5-yl)boronate involves the reaction of 2-propylpyrimidine with trimethyl borate in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a boronate ester intermediate, which is subsequently methylated to yield Dimethyl (2-propylpyrimidin-5-yl)boronate.
科学的研究の応用
Dimethyl (2-propylpyrimidin-5-yl)boronate has been extensively used in scientific research as a boron-containing building block for the synthesis of various boron-containing compounds. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to have a wide range of biological and medicinal applications, including as enzyme inhibitors, anti-cancer agents, and anti-inflammatory agents.
特性
CAS番号 |
106832-86-4 |
|---|---|
製品名 |
Dimethyl (2-propylpyrimidin-5-yl)boronate |
分子式 |
C9H15BN2O2 |
分子量 |
194.04 g/mol |
IUPAC名 |
dimethoxy-(2-propylpyrimidin-5-yl)borane |
InChI |
InChI=1S/C9H15BN2O2/c1-4-5-9-11-6-8(7-12-9)10(13-2)14-3/h6-7H,4-5H2,1-3H3 |
InChIキー |
ZVKAQHRKGLXCGI-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(N=C1)CCC)(OC)OC |
正規SMILES |
B(C1=CN=C(N=C1)CCC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







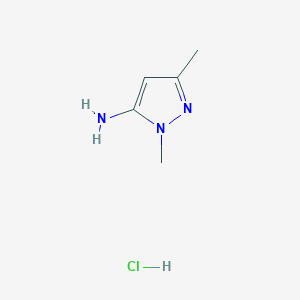
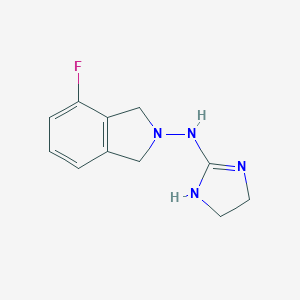

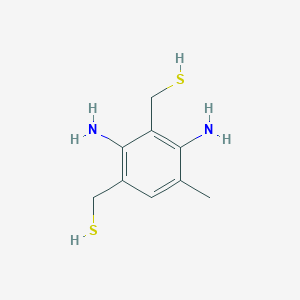
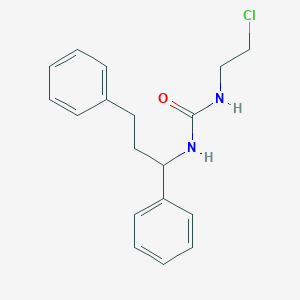

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
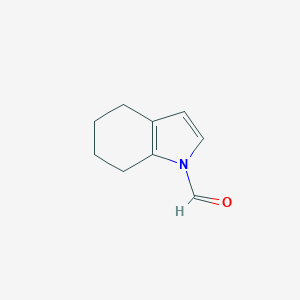
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
